11-benzyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is a complex organic compound with the molecular formula C18H11F3N2O2S and a molar mass of 376.35 g/mol . This compound is part of the pyrido[2’,3’:4,5]thieno[2,3-b]pyridine family, which is known for its diverse biological and chemical properties.
Vorbereitungsmethoden
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as benzyl bromide, trifluoromethyl iodide, and various catalysts under controlled temperature and pressure conditions . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrido[2’,3’:4,5]thieno[2,3-b]pyridine derivatives, such as:
- 7-Benzyl-9-(methyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
- 7-Benzyl-9-(chloromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
- 7-Benzyl-9-(fluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The presence of the trifluoromethyl group in 7-Benzyl-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridine-2,4-diol is particularly notable, as it can enhance the compound’s stability and bioactivity.
Eigenschaften
CAS-Nummer |
674806-88-3 |
---|---|
Molekularformel |
C18H11F3N2O2S |
Molekulargewicht |
376.4g/mol |
IUPAC-Name |
11-benzyl-6-hydroxy-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one |
InChI |
InChI=1S/C18H11F3N2O2S/c19-18(20,21)11-7-10(6-9-4-2-1-3-5-9)22-17-14(11)15-16(26-17)12(24)8-13(25)23-15/h1-5,7-8H,6H2,(H2,23,24,25) |
InChI-Schlüssel |
CFSYFEQTDIPZDN-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)C=C(N4)O)SC3=N2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=CC(=O)N4)O)SC3=N2)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C3C4=C(C(=O)C=C(N4)O)SC3=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.